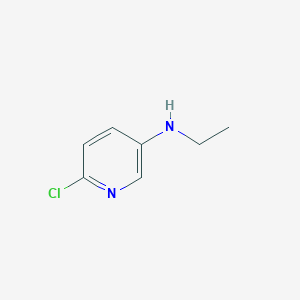
2-Chloro-N-ethylpyridin-5-amine
Cat. No. B3024112
Key on ui cas rn:
120739-95-9
M. Wt: 156.61 g/mol
InChI Key: KQPKSECAKXTEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214152
Procedure details


A mixture of 10 g (0.078 mole) of 5-amino-2-chloropyridine and 50 ml of ethyl orthoacetate was refluxed for 2 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 60 ml of dry THF. Then, the solution was added dropwise to a suspension of 7.0 g of lithium borohydride in 100 ml of dry THF over a period of 15 minutes with constant stirring. After completion of dropwise addition, the mixture was refluxed with stirring for 27 hours. After cooling, the solvent was distilled off. To the residue were added 100 ml of ice-water and 35 ml of concentrated hydrochloric acid and the mixture was heated at 67° C. for a while. After cooling, the reaction mixture was adjusted to pH 7 with NaHCO3 and extracted with AcOEt (50 ml×3). The AcOEt layers were combined, washed with aqueous sodium chloride solution and dried over MgSO4. The AcOEt was distilled off and the residual crystals were collected by filtration, washed with hexane and dried. The procedure gave 9.2 g of the title compound as pale yellowish green crystals.

Name
ethyl orthoacetate
Quantity
50 mL
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:9]([O-])([O-])(OCC)[CH3:10]>>[Cl:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH2:9][CH3:10])=[CH:7][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=NC1)Cl
|
|
Name
|
ethyl orthoacetate
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
67 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 27 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 60 ml of dry THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, the solution was added dropwise to a suspension of 7.0 g of lithium borohydride in 100 ml of dry THF over a period of 15 minutes with constant stirring
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of dropwise addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue were added 100 ml of ice-water and 35 ml of concentrated hydrochloric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt (50 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The AcOEt was distilled off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the residual crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
27 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1)NCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
